(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridine ring, along with a methanol group. The unique combination of these substituents imparts distinct physical, chemical, and biological properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The presence of halogen atoms and the methanol group allows the compound to form strong interactions with enzymes and receptors. These interactions can inhibit or modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichloro-6-methylpyridin-3-yl)methanol: Similar structure but lacks the fluorine atom.
(6-Methylpyridin-3-yl)methanol: Lacks both chlorine and fluorine atoms.
(2,6-Dichloro-4-methylpyridin-3-yl)methanol: Similar structure but lacks the fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in (2,6-Dichloro-5-fluoro-4-methylpyridin-3-yl)methanol imparts unique electronic and steric properties, making it more reactive and versatile in various chemical reactions compared to its analogs. This uniqueness enhances its potential in drug development and other scientific applications .
Properties
Molecular Formula |
C7H6Cl2FNO |
---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
(2,6-dichloro-5-fluoro-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H6Cl2FNO/c1-3-4(2-12)6(8)11-7(9)5(3)10/h12H,2H2,1H3 |
InChI Key |
PRJATGJYWYYYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.